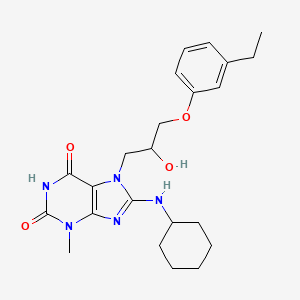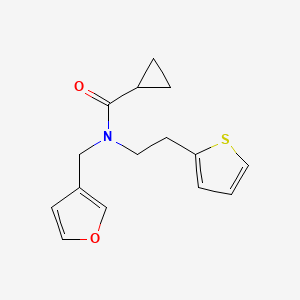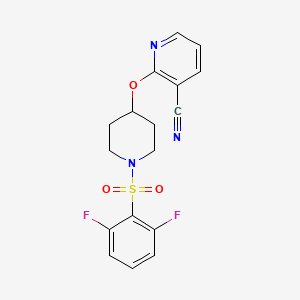![molecular formula C22H17N3O6S B2563004 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 422534-15-4](/img/structure/B2563004.png)
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a thieno[3,4-c]pyrazole ring, and a chromene-3-carboxamide moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the chromene-3-carboxamide moiety could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure. These properties can be predicted using computational chemistry tools or determined experimentally .Scientific Research Applications
Crystallography and Structural Analysis
Research on structurally related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, focuses on crystallographic analysis, revealing insights into molecular conformations and interactions. The anti-rotamer conformation about the C-N bond and the orientation of amide O atoms are significant for understanding the structural preferences and potential reactivity of similar compounds (J. Reis et al., 2013).
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyrimidine derivatives, as explored by Hassan et al. (2014), demonstrate the chemical flexibility and potential for generating diverse molecular architectures. These methodologies are crucial for developing novel compounds with specific biological or physical properties (Ashraf S. Hassan et al., 2014).
Complex Formation and Metal Interaction
Studies by Budzisz et al. (2004) on the formation of complexes with platinum(II) and palladium(II) ions using pyrazole ligands highlight the potential of such compounds in coordination chemistry. The ability to form stable complexes with metals can have implications in catalysis, materials science, and medicinal chemistry (E. Budzisz et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further studies to fully characterize its chemical and biological properties. This could include more detailed studies of its synthesis, structure, reactivity, and mechanism of action, as well as investigations of its potential applications .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-30-15-8-6-14(7-9-15)25-20(17-11-32(28,29)12-18(17)24-25)23-21(26)16-10-13-4-2-3-5-19(13)31-22(16)27/h2-10H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWQNYMIZHUQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)

![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)



![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)
